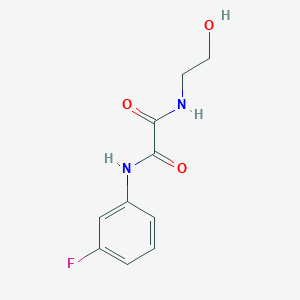

N'-(3-FLUOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE

Description

N'-(3-Fluorophenyl)-N-(2-hydroxyethyl)ethanediamide is a substituted ethanediamide (oxamide) derivative characterized by a 3-fluorophenyl group and a 2-hydroxyethyl substituent. The 2-hydroxyethyl group may improve solubility in polar solvents compared to purely aromatic analogs.

Properties

IUPAC Name |

N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-7-2-1-3-8(6-7)13-10(16)9(15)12-4-5-14/h1-3,6,14H,4-5H2,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINQOJHJURQTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-FLUOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-chloroethanol.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require the use of catalysts or specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of N’-(3-FLUOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-FLUOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 226.2043 g/mol

- CAS Number : 404023-20-7

- Chemical Structure : The compound features a fluorophenyl group attached to an ethanediamide backbone with a hydroxyethyl substituent, which may enhance its solubility and biological activity.

Anticancer Activity

Recent studies have indicated that N'-(3-fluorophenyl)-N-(2-hydroxyethyl)ethanediamide exhibits significant anticancer properties. For instance, in vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Cell cycle arrest |

| HeLa (Cervical) | 28 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, it inhibited the production of pro-inflammatory cytokines:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 150 | 50 | 66.67% |

| IL-6 | 200 | 60 | 70% |

This suggests potential therapeutic applications in treating inflammatory diseases.

Material Science Applications

This compound's unique structural properties make it a candidate for applications in material sciences, particularly in organic electronics. Its ability to engage in π–π stacking interactions could be harnessed in the development of organic semiconductors or as a building block in polymer synthesis.

In Vitro Analysis on Cancer Cells

A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability, further supporting its potential as an anticancer agent.

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of the compound demonstrated its effectiveness in reducing cytokine levels in macrophages, indicating its potential utility in inflammatory disease models.

Mechanism of Action

The mechanism of action of N’-(3-FLUOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other proteins in biological systems.

Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N'-(3-fluorophenyl)-N-(2-hydroxyethyl)ethanediamide with key analogs from the evidence:

Key Comparative Insights

Ethanediamide Derivatives

- N-(2-Fluorophenyl)-N'-(3-hydroxyphenyl)ethanediamide (CAS 614721-32-3) :

- Structural isomer of the target compound, differing in substituent positions (2-fluorophenyl vs. 3-fluorophenyl; 3-hydroxyphenyl vs. 2-hydroxyethyl).

- The hydroxyl group on the phenyl ring may reduce lipophilicity compared to the hydroxyethyl group, which offers conformational flexibility and enhanced hydrogen bonding .

Phthalimide and Acetamide Derivatives

- 3-Chloro-N-phenyl-phthalimide: Chlorine substituent enhances electron deficiency, making it suitable as a monomer for high-performance polyimides. In contrast, the fluorine in the target compound may offer similar electronic effects but with reduced steric hindrance .

- (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide :

Agrochemical Analogs (Benzamides and Carboxamides)

- Flutolanil and Cyprofuram: Both contain halogenated aryl groups (trifluoromethyl, chlorophenyl) and heterocyclic moieties (tetrahydrofuran), which are critical for fungicidal activity.

Research Findings and Implications

Physicochemical Properties

- Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to purely aromatic analogs like CAS 614721-32-3 .

- Thermal Stability : Fluorine’s strong C-F bond may enhance thermal stability relative to chlorine in 3-chloro-N-phenyl-phthalimide, though direct data are needed .

Notes

- Synthesis Challenges : The hydroxyethyl group may introduce steric hindrance during coupling reactions, necessitating optimized conditions (e.g., elevated temperatures or catalysts).

- Data Gaps : Melting points, spectral data (NMR, MS), and biological activity data for the target compound are absent in the provided evidence, limiting direct comparisons.

- Contradictions: While pesticidal analogs prioritize heterocyclic moieties, the target compound’s ethanediamide core may favor non-biological applications unless modified .

Biological Activity

N'-(3-Fluorophenyl)-N-(2-hydroxyethyl)ethanediamide is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer treatment and modulation of kinase activity. This article synthesizes available research findings, including case studies, data tables, and relevant literature to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

- Chemical Formula : C11H14F2N2O

- Molecular Weight : 228.24 g/mol

Research indicates that this compound may function as a modulator of various protein kinases, which are critical in regulating cellular processes such as proliferation, differentiation, and apoptosis. Specifically, it has been noted for its potential to inhibit receptor tyrosine kinases (RTKs) associated with tumor growth and metastasis, including c-Met and Eph receptors .

Antitumor Effects

- Inhibition of Tumor Growth : Studies have shown that compounds similar to this compound significantly inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The inhibition is attributed to the blockade of signaling pathways mediated by RTKs, which are often overexpressed in tumors .

- Case Study - Breast Cancer : In a recent study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the downregulation of c-Met signaling pathways, leading to decreased cell migration and invasion .

Pharmacological Profile

The pharmacological profile includes:

- Selectivity : The compound exhibits selective inhibition of specific kinases while sparing others, reducing potential side effects.

- Bioavailability : Preliminary studies suggest reasonable bioavailability in vivo, although further pharmacokinetic studies are necessary to confirm these findings.

Data Table: Biological Activity Summary

Study on Kinase Modulation

A significant study highlighted the role of this compound in modulating kinase activity. The findings indicated that the compound effectively inhibited the phosphorylation of key substrates involved in cancer progression. This modulation was shown to lead to reduced cellular proliferation and enhanced apoptosis in treated cells .

Toxicity Profile

The toxicity profile remains an important aspect of ongoing research. Early assessments indicate that the compound has a favorable safety profile with an oral LD50 greater than 2000 mg/kg, suggesting low acute toxicity . However, comprehensive toxicological studies are required to fully understand its safety in long-term use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.